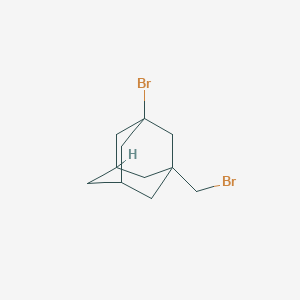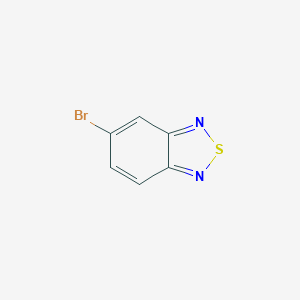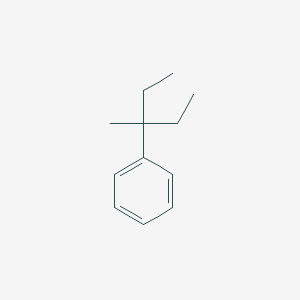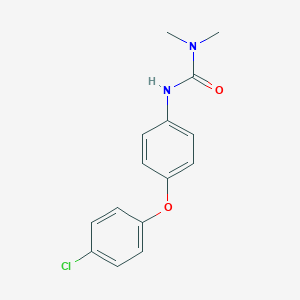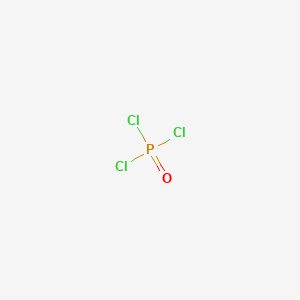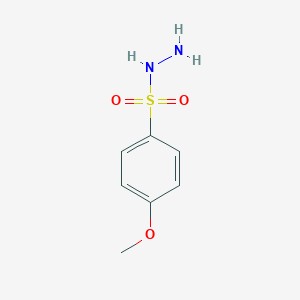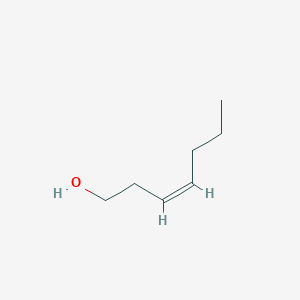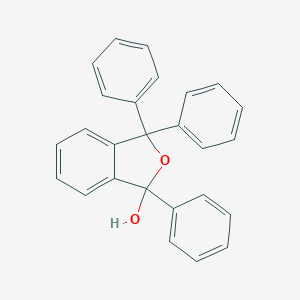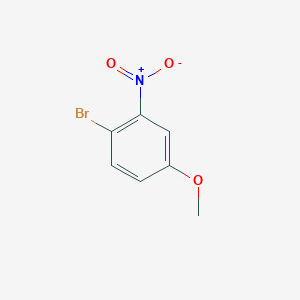
4-Phénylthiazole
Vue d'ensemble
Description
4-Phenylthiazole is a heterocyclic compound that features a thiazole ring substituted with a phenyl group at the fourth position. Thiazole rings are five-membered structures containing both sulfur and nitrogen atoms, which contribute to their aromaticity and reactivity. The presence of the phenyl group enhances the compound’s stability and potential for various chemical reactions. 4-Phenylthiazole is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science.
Applications De Recherche Scientifique
4-Phenylthiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mécanisme D'action
Target of Action
4-Phenylthiazole, also known as 4-Phenyl-1,3-thiazole, has been found to have anticancer potential. It primarily targets cancer cells, specifically human lung adenocarcinoma (A549), colon adenocarcinoma (SW480), and ovarian teratocarcinoma (CH1/PA-1) cells . The compound’s primary targets are the Insulin-like Growth Factor 1 Receptor (IGF1R) and DNA models including G-quadruplex structures .
Mode of Action
4-Phenylthiazole interacts with its targets through binding preferences to selected amino acids and DNA models . The compound’s interaction with IGF1R is particularly strong, as substantiated by molecular modeling . The binding of 4-Phenylthiazole to these targets results in changes in the cellular environment, leading to the inhibition of cell proliferation and the induction of apoptosis .
Biochemical Pathways
The compound affects the IGF1R pathway, which plays a crucial role in cell growth and survival . By inhibiting IGF1R, 4-Phenylthiazole disrupts this pathway, leading to the inhibition of cell proliferation and the induction of apoptosis . This results in the reduction of tumor growth and metastasis.
Pharmacokinetics
Computational predictions indicate favorable drug-like properties for the compound .
Result of Action
The result of 4-Phenylthiazole’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in tumor growth and metastasis, making 4-Phenylthiazole a promising candidate for anticancer therapy .
Action Environment
The action of 4-Phenylthiazole can be influenced by various environmental factors. For instance, the compound’s stability and behavior in aqueous solutions can affect its efficacy . .
Analyse Biochimique
Biochemical Properties
4-Phenylthiazole has been found to interact with various biomolecules, including DNA models and selected amino acids . These interactions play a crucial role in its biochemical activity, influencing its stability and behavior in aqueous solutions .
Cellular Effects
In cellular studies, 4-Phenylthiazole has demonstrated significant effects on cell function. For instance, it has been found to induce apoptosis and interfere with the cell cycle in SW480 colon cancer cells . Its anticancer potencies have been investigated in three human cancer cell lines, revealing IC50 values in the low micromolar range .
Molecular Mechanism
The molecular mechanism of action of 4-Phenylthiazole involves binding interactions with biomolecules and potential enzyme inhibition or activation . Its cyclometalated derivatives have shown promising anticancer activity, with their formation and purity confirmed by various techniques .
Temporal Effects in Laboratory Settings
The effects of 4-Phenylthiazole have been observed to change over time in laboratory settings. Studies have investigated its stability, degradation, and long-term effects on cellular function in in vitro studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylthiazole typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. One common approach is the reaction of α-haloketones with thiourea in the presence of a base. For instance, 4-Phenylthiazole can be synthesized by reacting phenacyl bromide with thiourea under basic conditions, such as in ethanol with sodium ethoxide as the base .
Industrial Production Methods: Industrial production of 4-Phenylthiazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is tailored to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenylthiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated phenylthiazoles.
Comparaison Avec Des Composés Similaires
2-Phenylthiazole: Similar structure but with the phenyl group at the second position.
4-Methylthiazole: Contains a methyl group instead of a phenyl group at the fourth position.
Thiazole: The parent compound without any substituents.
Uniqueness: 4-Phenylthiazole is unique due to the specific positioning of the phenyl group, which influences its reactivity and interaction with biological targets. This structural feature can enhance its binding affinity and specificity compared to other thiazole derivatives .
Propriétés
IUPAC Name |
4-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCQDIWJQBSUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171308 | |
| Record name | Thiazole, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1826-12-6 | |
| Record name | 4-Phenylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1826-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole, 4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001826126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


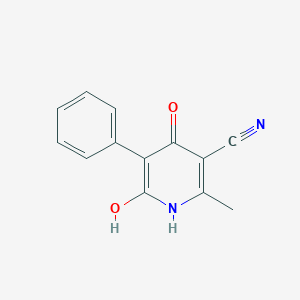
![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine](/img/structure/B157092.png)
